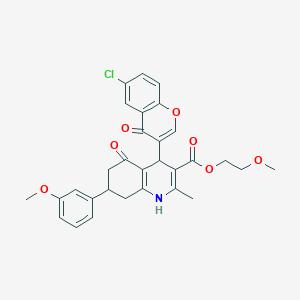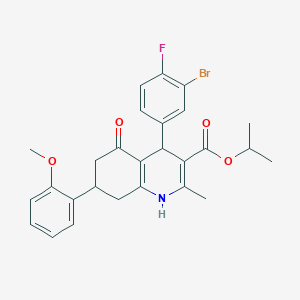![molecular formula C18H12ClF5N4O5 B11091340 (2-Chloro-4,5-difluorophenyl){4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B11091340.png)
(2-Chloro-4,5-difluorophenyl){4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-CHLORO-4,5-DIFLUOROPHENYL){4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-CHLORO-4,5-DIFLUOROPHENYL){4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Halogenation: Introduction of chlorine and fluorine atoms into the phenyl ring.
Nitration: Addition of nitro groups to the aromatic ring.
Piperazine Derivatization: Attachment of the piperazine moiety to the substituted phenyl ring.
Methanone Formation: Formation of the methanone linkage to complete the structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of specific catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2-CHLORO-4,5-DIFLUOROPHENYL){4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amines, while substitution reactions can introduce a variety of functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple halogen atoms and nitro groups can enhance binding affinity and specificity.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features can be optimized to improve pharmacokinetic properties and therapeutic efficacy.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (2-CHLORO-4,5-DIFLUOROPHENYL){4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s halogen and nitro groups can form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,5-difluorobenzoic acid: Shares the chloro and difluoro substituents but lacks the piperazine and nitro groups.
4-(2,6-Dinitro-4-(trifluoromethyl)phenyl)piperazine: Contains the piperazine and nitro groups but lacks the chloro and difluoro substituents.
Uniqueness
The uniqueness of (2-CHLORO-4,5-DIFLUOROPHENYL){4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE lies in its combination of multiple halogen atoms, nitro groups, and a piperazine moiety. This combination provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Propriétés
Formule moléculaire |
C18H12ClF5N4O5 |
|---|---|
Poids moléculaire |
494.8 g/mol |
Nom IUPAC |
(2-chloro-4,5-difluorophenyl)-[4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H12ClF5N4O5/c19-11-8-13(21)12(20)7-10(11)17(29)26-3-1-25(2-4-26)16-14(27(30)31)5-9(18(22,23)24)6-15(16)28(32)33/h5-8H,1-4H2 |
Clé InChI |
UBBWEEYHBKBEDS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C(=O)C3=CC(=C(C=C3Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B11091258.png)


![2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11091271.png)
![8-(cyclohex-3-en-1-yl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11091276.png)
![N-(3-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11091277.png)
![4-Methoxy-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B11091311.png)
![3H-Isobenzofuran-1-one, 3-[4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl]-](/img/structure/B11091313.png)
![2-[(2,4-dichlorophenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole](/img/structure/B11091314.png)
![methyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,3,3-trifluoro-2-[(trifluoroacetyl)amino]propanoate](/img/structure/B11091316.png)
![1-[4-(difluoromethoxy)phenyl]-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone](/img/structure/B11091318.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}pentopyranosylamine](/img/structure/B11091323.png)
![1-(4-methoxyphenyl)-7-methyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11091328.png)
